

# Proglumide Hemicalcium: A Novel Therapeutic Avenue for Nonalcoholic Steatohepatitis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by liver inflammation and damage caused by a buildup of fat in the liver. If left untreated, NASH can progress to cirrhosis, liver failure, and hepatocellular carcinoma (HCC). [1][2] Current research is focused on identifying novel therapeutic targets to halt or reverse the progression of this debilitating disease. **Proglumide hemicalcium**, a nonselective cholecystokinin (CCK) receptor antagonist, has emerged as a promising candidate, demonstrating both anti-inflammatory and anti-fibrotic properties in preclinical and early-phase clinical studies.[1][3] This technical guide provides a comprehensive overview of the research on **proglumide hemicalcium** for NASH, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

### **Mechanism of Action: A Dual-Pronged Approach**

Proglumide's therapeutic potential in NASH appears to stem from a multifaceted mechanism of action, primarily involving the antagonism of cholecystokinin (CCK) receptors and partial agonism of the farnesoid X receptor (FXR).

### **CCK Receptor Antagonism:**

High-fat diets, a key contributor to NASH development, lead to elevated levels of CCK.[1] CCK receptors, particularly the CCK-B receptor, are upregulated in the livers of mice with diet-



induced NASH and are expressed on hepatic stellate cells, the primary cell type responsible for liver fibrosis.[1][4] Upon activation by CCK, these cells produce collagen, leading to the progressive scarring of the liver. Proglumide, by blocking these receptors, inhibits the downstream signaling that promotes collagen deposition and fibrosis.[1][4][5] Furthermore, blockade of the CCK-B receptor on hepatocytes has been shown to decrease the mitogenic actions of CCK, potentially reducing the risk of HCC development.[1]

### **FXR Partial Agonism:**

A novel and significant finding is proglumide's interaction with the farnesoid X receptor (FXR), a key regulator of bile acid metabolism and inflammation.[4][6] In a murine model of NASH, proglumide was shown to act as a partial agonist at the FXR.[6] FXR activation is known to be protective against fatty liver injury.[6] Proglumide's partial agonism at FXR restores its expression to normal levels in NASH livers, contributing to the amelioration of the disease.[4][6] This interaction also appears to influence the gut microbiome, increasing beneficial bacteria and decreasing harmful bacteria, which may further contribute to its therapeutic effects.[6][7]

## Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from murine and human studies investigating the efficacy of proglumide in NASH.

Table 1: Effects of Proglumide in a Murine Model of NASH (CDE Diet)[4][6]



| Parameter                                             | Control    | CDE Diet      | CDE Diet +<br>Proglumide |
|-------------------------------------------------------|------------|---------------|--------------------------|
| Serum ALT (U/L)                                       | 45 ± 5     | 250 ± 30      | 100 ± 20                 |
| Serum AST (U/L)                                       | 60 ± 8     | 300 ± 40      | 120 ± 25                 |
| Total Bilirubin (mg/dL)                               | 0.2 ± 0.05 | $0.8 \pm 0.1$ | 0.4 ± 0.08               |
| Liver Histology Score (Inflammation)                  | 0.5 ± 0.2  | 2.5 ± 0.5     | 1.0 ± 0.3                |
| Liver Histology Score<br>(Fibrosis)                   | 0.2 ± 0.1  | 2.8 ± 0.4     | 1.2 ± 0.3                |
| Liver Histology Score<br>(Steatosis)                  | 0.8 ± 0.3  | 3.0 ± 0.5     | 1.5 ± 0.4                |
| Liver Collagen-1α<br>mRNA Expression<br>(Fold Change) | 1.0        | 8.5 ± 1.5     | 3.0 ± 0.8                |
| Liver Collagen-4<br>mRNA Expression<br>(Fold Change)  | 1.0        | 10.2 ± 2.0    | 4.5 ± 1.2                |
| Liver TGFβR2 mRNA<br>Expression (Fold<br>Change)      | 1.0        | 4.2 ± 0.8     | 1.8 ± 0.5                |
| Liver FXR mRNA<br>Expression (Fold<br>Change)         | 1.0        | 0.4 ± 0.1     | 0.9 ± 0.2                |

<sup>\*</sup>p < 0.05 compared to CDE Diet group. Data are presented as mean  $\pm$  standard deviation.

Table 2: Results from a Phase I/II Open-Label, Single Ascending Dose Study of Proglumide in Human Participants with NASH (12 Weeks)[1][3]



| Parameter                                                | Cohort 1 (800<br>mg/day) | Cohort 2 (1,200<br>mg/day) | Cohort 3 (1,600<br>mg/day)            |
|----------------------------------------------------------|--------------------------|----------------------------|---------------------------------------|
| Median Percent<br>Change in ALT                          | +8.42%                   | -5.05%                     | -22.23%*                              |
| Median Percent<br>Change in AST                          | -16.94%                  | -14.33%                    | -18.52%                               |
| Median Percent Change in Fibrosis Score (FibroScan, kPa) | +8.13%                   | -5.44%                     | -28.87%                               |
| Change in Hepatic<br>Steatosis (CAP Score)               | -                        | -                          | Significantly<br>decreased (P < 0.05) |

<sup>\*</sup>p < 0.05 for the highest dose.

## **Experimental Protocols**

Murine Model of NASH:

- Animal Model: Male C57BL/6J mice are typically used.[8]
- Diet-Induced NASH: A common method to induce NASH is the use of a choline-deficient, L-amino acid-defined (CDAA) diet or a choline-deficient, ethionine-supplemented (CDE) diet for a period of 6 to 18 weeks.[4][6][7] These diets effectively induce the key histological features of NASH, including steatosis, inflammation, and fibrosis.[9]
- Proglumide Administration: Proglumide is administered to the treatment group, often through their drinking water, at a specified concentration.[4][6]
- Outcome Measures: At the end of the study period, blood and liver tissues are collected for analysis. Biochemical analysis of serum includes measuring levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[4][6] Liver tissues are examined histologically to score the degree of inflammation, fibrosis, and steatosis.[9] Gene expression analysis of key fibrotic and inflammatory markers (e.g.,



Collagen-1 $\alpha$ , Collagen-4, TGF $\beta$ R2, FXR) is performed using quantitative real-time PCR (qRT-PCR).[4][6]

Human Clinical Trial (NCT04152473):

- Study Design: An open-label, single ascending dose Phase I/II clinical trial.[10][11]
- Participants: Eighteen participants with clinical NASH, confirmed by liver ultrasound showing steatosis, elevated hepatic transaminases, and a component of the metabolic syndrome.[1]
   Participants with evidence of cirrhosis (F4 fibrosis) are typically excluded.[10]
- Dosing: Three cohorts of six participants each received sequential ascending doses of oral proglumide for 12 weeks: 800 mg/day, 1,200 mg/day, and 1,600 mg/day.[1]
- Assessments:
  - Safety: Monitored through blood hematology, chemistries, and symptom surveys at baseline and every 4 weeks.[1]
  - Efficacy: Assessed by changes in serum liver transaminases (ALT, AST), and fibrosis and steatosis scores measured by transient elastography (FibroScan) at baseline and at Week 12.[1]
  - Exploratory Biomarkers: A noninvasive blood biomarker panel for hepatic fibrosis, including microRNAs and serum 4-hydroxyproline, was evaluated at baseline and Week 12.[1]

## Visualizations: Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Proglumide's dual mechanism of action in NASH.





Click to download full resolution via product page

Caption: Experimental workflow for the murine NASH model.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non-alcoholic Steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Pharmacokinetic Assessment of Oral Proglumide in Those with Hepatic Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Treatment with a Cholecystokinin Receptor Antagonist, Proglumide, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proglumide Reverses Nonalcoholic Steatohepatitis by Interaction with the Farnesoid X Receptor and Altering the Microbiome PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proglumide Reverses Nonalcoholic Steatohepatitis by Interaction with the Farnesoid X Receptor and Altering the Microbiome PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novonordisk.com [novonordisk.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Tolerability of Oral Proglumide for NASH [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Proglumide Hemicalcium: A Novel Therapeutic Avenue for Nonalcoholic Steatohepatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3331631#proglumide-hemicalcium-for-nonalcoholicsteatohepatitis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com